Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Overview
Description
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 . The compound is solid in form .
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Organic Synthesis
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: is a compound that can be used in organic synthesis. Its structure suggests that it could act as a precursor for the synthesis of more complex molecules. The presence of an azetidine ring, which is a four-membered nitrogen-containing ring, makes it a valuable building block for the construction of beta-lactam antibiotics .
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for the development of new pharmacologically active molecules. The benzhydryl group is a common moiety in drugs that target the central nervous system, including antihistamines and antipsychotics. Researchers could potentially modify the azetidine ring to create new compounds with CNS activity .
Material Science
The unique structure of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate may lend itself to the development of new materials. For instance, polymers incorporating azetidine units could exhibit novel properties due to the ring strain and nitrogen’s electronic effects .
Catalysis
Catalysts containing nitrogen heterocycles, like azetidine, are of interest in catalysis research. They can be used to facilitate a variety of chemical reactions, including asymmetric synthesis, which is crucial for producing chiral molecules in pharmaceuticals .
Agrochemical Research
Compounds with azetidine rings have been investigated for their potential use in agrochemicalsEthyl 2-(1-benzhydrylazetidin-3-ylidene)acetate could serve as a starting point for the development of new herbicides or pesticides, given its structural framework which allows for diverse chemical modifications .
Chemical Education
This compound can also be used in academic settings for teaching advanced organic chemistry concepts. Its synthesis and reactivity can demonstrate key principles such as ring strain, nucleophilicity of nitrogen, and the stability of different functional groups .
Analytical Chemistry
In analytical chemistry, derivatives of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate could be used as standards or reagents in chromatography and spectroscopy. Their unique absorbance or emission properties can be valuable for the detection and quantification of various analytes .
Environmental Chemistry
Lastly, the environmental fate of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate and its derivatives can be studied. Understanding its breakdown products and interaction with environmental factors is important for assessing its impact and for the design of environmentally benign compounds .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAPMICLHEYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699840 | |
Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
CAS RN |
158602-32-5 | |
Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.